N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4,5-triethoxybenzamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4,5-triethoxybenzamide is a benzamide derivative characterized by a triethoxy-substituted aromatic ring, a dimethylaminophenyl group, and a 4-methylpiperazine-containing ethyl chain. The compound’s design aligns with trends in kinase inhibitor development, where piperazine moieties and substituted benzamides are utilized to enhance selectivity and pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N4O4/c1-7-34-25-18-22(19-26(35-8-2)27(25)36-9-3)28(33)29-20-24(32-16-14-31(6)15-17-32)21-10-12-23(13-11-21)30(4)5/h10-13,18-19,24H,7-9,14-17,20H2,1-6H3,(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPKHHUJCCOTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dimethylamino Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate amine to form the dimethylamino intermediate.
Piperazine Ring Introduction: The intermediate is then reacted with 4-methylpiperazine under controlled conditions to introduce the piperazine ring.
Coupling with Triethoxybenzamide: Finally, the product is coupled with 3,4,5-triethoxybenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in aprotic solvents.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4,5-triethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The compound shares structural motifs with several pharmacologically active agents, particularly kinase inhibitors and receptor ligands. Below is a comparative analysis:
Table 1: Comparative Analysis of Key Compounds
*Calculated based on molecular formulae.
Key Findings from Comparative Analysis
Core Structural Motifs: The target compound and AZD9291 () both incorporate substituted benzamide/pyrimidine cores with tertiary amine groups (dimethylamino or piperazine), which are critical for kinase binding . Unlike AZD9291, the target compound lacks a trifluoromethyl or indole group, which may reduce its potency against EGFR mutants but improve solubility due to triethoxy substituents .
Biological Target Specificity: AZD9291 and related kinase inhibitors (CO-1686, WZ4002) are explicitly designed to target EGFR T790M mutants, leveraging bulky substituents to bypass gatekeeper residue interactions . The target compound’s 4-methylpiperazine group may confer selectivity for similar ATP-binding pockets but requires experimental validation.
Pharmacokinetic Implications :
- The triethoxybenzamide group in the target compound likely enhances metabolic stability compared to methoxy or ethoxymethoxy groups in analogues like those in (e.g., etobenzanid) .
- Piperazine derivatives with methyl or phenyl substituents (e.g., ) exhibit varied lipophilicity, impacting blood-brain barrier penetration—a critical factor for CNS-targeted agents .
Challenges and Limitations in Comparison
- Structural Complexity: Minor substituent changes (e.g., triethoxy vs. methoxy in ) can drastically alter binding kinetics, as seen in kinase inhibitor SAR studies .
- Diverse Applications : Compounds like sulfentrazone () and dopamine ligands () highlight the challenge of comparing molecules designed for distinct therapeutic areas .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4,5-triethoxybenzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The molecular formula for this compound is . The compound features several key structural components:
- Dimethylamino Group : Enhances solubility and bioavailability.
- Piperazine Ring : Known for its role in various pharmacological activities.
- Triethoxybenzamide Moiety : Potentially involved in receptor interactions.
Table 1: Structural Features and Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.50 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit enzymes involved in metabolic pathways, leading to potential antimicrobial effects.
- Receptor Modulation : The compound may act on specific receptors implicated in neurological disorders, suggesting therapeutic applications.
Pharmacological Properties
Studies have reported a range of biological activities associated with this compound:
- Antitumor Activity : Similar compounds have demonstrated effectiveness against various cancer cell lines.
- Antimicrobial Properties : Potential activity against bacterial pathogens has been noted.
- Neurological Effects : Compounds with piperazine functionality are often explored for their effects on the central nervous system.
Table 2: Reported Biological Activities
Case Study 1: Antitumor Efficacy
A study conducted by Bourichi et al. (2018) investigated the antitumor efficacy of a related compound. The results indicated that the compound inhibited the growth of cancer cells by inducing apoptosis through the activation of caspase pathways. This highlights the potential of this compound as an antitumor agent.
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial properties of structurally similar compounds were evaluated against common bacterial strains. The results showed significant inhibition of bacterial growth, suggesting that this compound could be developed into a novel antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
